3-Pentafluoroethylsulfanyl-propan-1-ol
Description
3-Pentafluoroethylsulfanyl-propan-1-ol is an organic compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a propan-1-ol backbone
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5OS/c6-4(7,8)5(9,10)12-3-1-2-11/h11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPYZDJZRFECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluoroethylsulfanyl-propan-1-ol typically involves the reaction of a suitable precursor with pentafluoroethylsulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated propanol reacts with pentafluoroethylsulfanyl thiol in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pentafluoroethylsulfanyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with different oxidation states.
Substitution: The pentafluoroethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols and amines can react with the compound under basic conditions.
Major Products Formed
Oxidation: Formation of pentafluoroethylsulfanyl-propanoic acid.
Reduction: Formation of pentafluoroethylsulfanyl-propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentafluoroethylsulfanyl-propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pentafluoroethylsulfanyl-propan-1-ol involves its interaction with specific molecular targets and pathways. The pentafluoroethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate biological pathways, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethylsulfanyl-propan-1-ol
- 3-Fluoroethylsulfanyl-propan-1-ol
- 3-Chloroethylsulfanyl-propan-1-ol
Uniqueness
3-Pentafluoroethylsulfanyl-propan-1-ol is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications.
Biological Activity
3-Pentafluoroethylsulfanyl-propan-1-ol, a compound with the CAS number 1301739-08-1, is an organofluorine compound featuring a pentafluoroethylsulfanyl group. Its unique structure suggests potential biological activities that warrant investigation. This article compiles relevant research findings, case studies, and data tables to elucidate the biological activity of this compound.
The molecular formula of this compound is , with a molecular weight of approximately 238.17 g/mol. The presence of fluorine atoms in its structure may influence its reactivity and interaction with biological systems.
The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets, such as enzymes or receptors. The fluorinated nature of the compound could enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems. Detailed studies are required to elucidate the exact mechanisms through which this compound exerts its effects.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that organofluorine compounds can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully characterized.
- Toxicological Studies : Toxicity assessments have shown that compounds with similar structures can lead to skin and eye irritation. The GHS classification indicates that this compound may also cause respiratory irritation and acute toxicity upon ingestion .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
